![molecular formula C10H15NO2S B11891422 1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- CAS No. 137180-69-9](/img/structure/B11891422.png)
1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a tetrahydrofuran ring and a cyclohexane ring, with a carbothioamide group attached to the cyclohexane ring. The presence of the oxo and thioamide functional groups makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- typically involves the reaction of a suitable precursor with a thioamide reagent under controlled conditions. One common method involves the use of 1-oxaspiro[4.5]decane-4-carboxylic acid as a starting material. This compound is reacted with a thioamide reagent, such as thiourea, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The thioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxo group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of a thioamide group.
Ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate: Contains a cyano group and an ester group, offering different reactivity and applications.
Uniqueness
1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- is unique due to the presence of both oxo and thioamide functional groups, which provide a diverse range of chemical reactivity and potential applications. Its spirocyclic structure also contributes to its distinct properties and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
137180-69-9 |
|---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-oxo-1-oxaspiro[4.5]decane-4-carbothioamide |
InChI |
InChI=1S/C10H15NO2S/c11-9(14)7-6-8(12)13-10(7)4-2-1-3-5-10/h7H,1-6H2,(H2,11,14) |
InChI Key |
URJUCWQVUXTABF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11891341.png)

![3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)

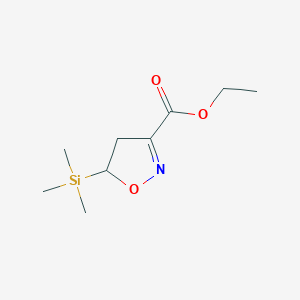

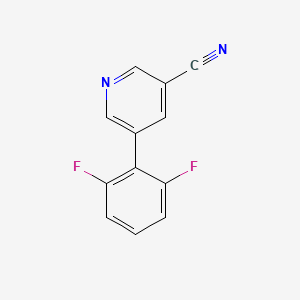
![3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one](/img/structure/B11891400.png)
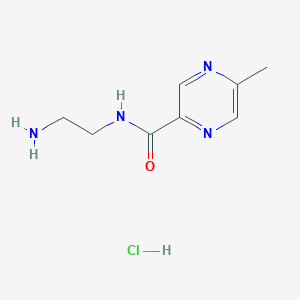
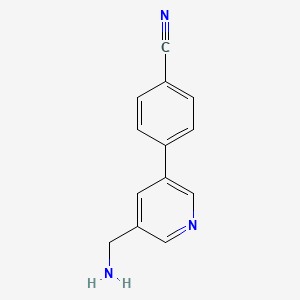
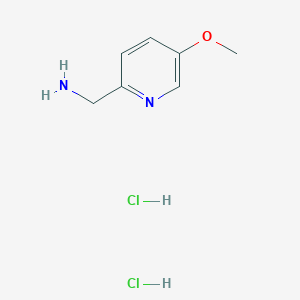
![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11891432.png)


